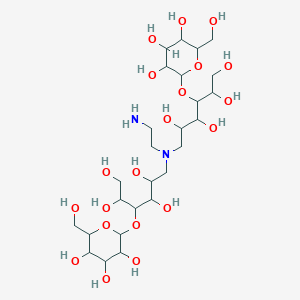

N,N-Dilactitolethylenediamine

Description

N,N-Dimethylethylenediamine (DMEDA), a substituted ethylenediamine derivative, is characterized by two methyl groups attached to the nitrogen atoms of the ethylenediamine backbone. Its molecular formula is C₄H₁₂N₂, with a molecular weight of 88.15 g/mol . DMEDA is widely used in organic synthesis, coordination chemistry, and polymer science due to its bifunctional amine groups, which facilitate chelation and catalytic activity. Synonyms include N¹,N²-dimethylethane-1,2-diamine and 1,2-bis(methylamino)ethane .

Properties

CAS No. |

144486-15-7 |

|---|---|

Molecular Formula |

C26H52N2O20 |

Molecular Weight |

712.7 g/mol |

IUPAC Name |

6-[2-aminoethyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |

InChI |

InChI=1S/C26H52N2O20/c27-1-2-28(3-9(33)15(37)23(11(35)5-29)47-25-21(43)19(41)17(39)13(7-31)45-25)4-10(34)16(38)24(12(36)6-30)48-26-22(44)20(42)18(40)14(8-32)46-26/h9-26,29-44H,1-8,27H2 |

InChI Key |

LYDRIIBEBBVYQE-UHFFFAOYSA-N |

SMILES |

C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |

Canonical SMILES |

C(CN(CC(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |

Synonyms |

DLEDA N,N-dilactitol ethylenediamine N,N-dilactitolethylenediamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Structural Features |

|---|---|---|---|---|

| N,N-Dimethylethylenediamine | Not specified | C₄H₁₂N₂ | Two methyl groups | Primary amine; flexible backbone |

| N,N,N',N'-Tetramethylethylenediamine (TEMED) | 110-18-9 | C₆H₁₆N₂ | Four methyl groups | Tertiary amine; rigid structure |

| N,N-Diethylethylenediamine | Not specified | C₆H₁₆N₂ | Two ethyl groups | Bulkier substituents; increased lipophilicity |

| Ethylenediaminetetraacetic Acid (EDTA) | 60-00-4 | C₁₀H₁₆N₂O₈ | Four carboxyl groups | Hexadentate chelator; high polarity |

| N,N'-Dibenzylethylenediamine | 1538-09-6 | C₁₆H₁₈N₂ | Two benzyl groups | Aromatic substituents; used in salts |

Key Observations :

- DMEDA has primary amines, enabling reactivity in nucleophilic reactions, while TEMED (fully methylated) acts as a tertiary amine, primarily used as a radical initiator in polymer chemistry .

- N,N-Diethylethylenediamine has ethyl substituents, enhancing hydrophobicity compared to DMEDA .

- EDTA is a polycarboxylated derivative, optimized for metal chelation, contrasting with DMEDA's simpler structure .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.